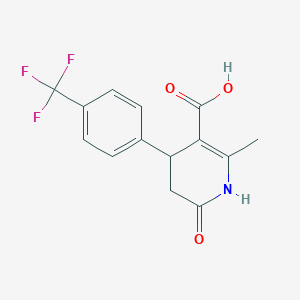

2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Description

2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and pyridine ring structure

Propriétés

IUPAC Name |

6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3/c1-7-12(13(20)21)10(6-11(19)18-7)8-2-4-9(5-3-8)14(15,16)17/h2-5,10H,6H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJBURPKZGOOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582732 | |

| Record name | 2-Methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-33-7 | |

| Record name | 2-Methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multicomponent Reaction (MCR) Approach

A widely used method to synthesize tetrahydropyridine derivatives, including compounds structurally related to the target molecule, is the multicomponent reaction (MCR) involving Meldrum’s acid, β-ketoesters, and aromatic aldehydes or amines.

- The classical MCR involves refluxing equimolar amounts of Meldrum's acid, a β-ketoester derivative, and an aromatic aldehyde or amine in ethanol or acetic acid for several hours (typically 6 hours).

- Using acetic acid as a solvent instead of ethanol improves yields significantly (from 15–26% to moderate/high yields) due to its catalytic effect and higher boiling point, which favors decarboxylation and ring closure steps.

- This approach yields 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are structurally analogous to the tetrahydropyridine core of the target compound.

Electrophilic Halogenation and Subsequent Functionalization

A patented process describes a stepwise preparation of tetrahydropyridine derivatives involving:

- Starting from a substituted tetrahydropyridine or its amine salt, treatment with an electrophilic halogenating agent to introduce a halogen atom at a specific position.

- Halohydroxylation of the halogenated intermediate to introduce hydroxyl groups.

- Treatment with a base to induce cyclization or rearrangement to form the tetrahydropyridine ring system with desired stereochemistry.

- Subsequent reaction with substituted cyclopropanecarboxylic acids (e.g., 3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid) in ethanol under controlled temperature to obtain the final carboxylic acid derivative.

- Isolation involves recrystallization and acid-base extraction steps to purify the product.

This method allows for the introduction of trifluoromethyl groups and precise stereochemical control, which is critical for biological activity.

Iodine-Catalyzed Multicomponent Synthesis

A recent efficient synthesis of related tetrahydropyridine derivatives involves:

- A five-component reaction catalyzed by molecular iodine in methanol at moderate temperatures (~55 °C).

- Reactants typically include an aniline derivative (e.g., 4-fluoroaniline), aromatic aldehydes with trifluoromethyl substituents, and ethyl acetoacetate.

- The reaction proceeds under mild conditions (12–25 minutes to several hours), providing good yields of tetrahydropyridine carboxylate esters.

- The ester can be hydrolyzed to the corresponding carboxylic acid.

- This method benefits from mild reaction conditions, high atom economy, and the ability to introduce trifluoromethyl groups on the aromatic ring efficiently.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of acetic acid in MCR significantly improves the yield of tetrahydropyridine derivatives by facilitating decarboxylation and ring closure.

- Electrophilic halogenation followed by halohydroxylation and base treatment allows for the preparation of stereochemically defined tetrahydropyridine carboxylic acids with trifluoromethyl-substituted phenyl groups.

- Iodine catalysis in multicomponent reactions provides an efficient, mild, and environmentally friendly route to densely substituted tetrahydropyridines, including trifluoromethyl-substituted derivatives.

- Microwave-assisted synthesis and coupling reagent activation are promising for related heterocyclic systems but require adaptation for the specific target compound.

- Purification often involves recrystallization and acid-base extraction steps to isolate the pure carboxylic acid form.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Overview

2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, pharmaceuticals, and materials science. Its unique structural features allow it to interact with biological systems and materials in diverse ways.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria or fungi.

- Anticancer Properties: Some studies suggest that tetrahydropyridine derivatives can induce apoptosis in cancer cells. Investigations into the compound's cytotoxicity against various cancer cell lines are ongoing.

The biological activity of 2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid has been evaluated through various assays.

Case Study Findings:

- In vitro Studies: In vitro assays have demonstrated that the compound can modulate enzymatic activity and affect cellular signaling pathways.

- In vivo Studies: Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound.

Material Science Applications

The unique chemical properties of this compound allow it to be explored in materials science.

Applications Include:

- Polymer Synthesis: The compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.

- Nanotechnology: Its properties may enable the development of nanomaterials with specific functionalities for applications in electronics or drug delivery systems.

Synthesis and Characterization

The synthesis of 2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and phenyl ring structure.

Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness: 2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features, which can influence its reactivity and biological activity.

Activité Biologique

2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS No. 864082-33-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings that highlight its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 299.25 g/mol. Its structure features a tetrahydropyridine core substituted with a trifluoromethylphenyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, highlighting its potential applications in pharmacology.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the trifluoromethyl group may enhance electron-withdrawing effects, contributing to increased radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Effects

Studies have shown that derivatives of tetrahydropyridine compounds can exhibit antimicrobial activity. For instance, compounds with similar functional groups have demonstrated efficacy against various bacterial strains, indicating that 2-Methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid may also possess such properties.

3. Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, docking studies have indicated strong interactions with acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values reported for related compounds suggest that this compound could be evaluated for similar inhibitory effects.

Case Studies and Research Findings

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of tetrahydropyridine derivatives. The compound's ability to scavenge free radicals was assessed through various assays, demonstrating a dose-dependent response that supports its utility in oxidative stress management.

Antimicrobial Activity

In vitro tests conducted on various bacterial strains revealed that the compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating a broad-spectrum effect that warrants further investigation for potential therapeutic applications.

Enzyme Inhibition Studies

Molecular docking studies have provided insights into the binding affinities of the compound with AChE. The results suggest that modifications to the phenyl ring significantly affect inhibitory potency. Further experimental validation is necessary to confirm these findings and explore structure-activity relationships.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-6-oxo-4-(4-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer:

The synthesis of this tetrahydropyridine derivative typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Step 1: Condensation of a substituted aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) with a β-ketoester or aminopyridine precursor under acidic or basic conditions.

- Step 2: Cyclization via intramolecular dehydration or transition-metal-catalyzed coupling (e.g., palladium catalysts in DMF or toluene) to form the tetrahydropyridine core .

- Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality, often using aqueous NaOH or HCl under reflux .

Key Variables:

- Catalysts: Palladium or copper catalysts improve cyclization efficiency but may introduce metal impurities requiring purification .

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate downstream isolation.

- Temperature: Mild temperatures (50–80°C) reduce side reactions like decarboxylation.

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound, and what are common pitfalls in interpretation?

Answer:

- 1H NMR: Focus on characteristic signals:

- The trifluoromethyl group (CF₃) at δ ~120–125 ppm in ¹⁹F NMR.

- Tetrahydropyridine ring protons (δ 2.5–4.5 ppm for CH₂ and CH groups) .

- 13C NMR: Carboxylic acid carbonyl at δ ~170–175 ppm and pyridone carbonyl at δ ~165–170 ppm .

- IR: Stretching vibrations for C=O (1650–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹ for carboxylic acid) .

- MS: Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₅H₁₃F₃N₂O₃: ~350.3 g/mol).

Pitfalls:

- Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution.

- Impurities (e.g., residual solvents) can distort integration values.

Advanced: How does the trifluoromethyl substituent influence the compound’s electronic properties and reactivity in further derivatization?

Answer:

The CF₃ group:

- Electron-Withdrawing Effect: Stabilizes the tetrahydropyridine ring via inductive effects, reducing susceptibility to oxidation.

- Steric Hindrance: Limits access to the para position for electrophilic substitution, favoring meta-directed reactions.

- Derivatization: The carboxylic acid at position 3 can be esterified or amidated under standard conditions (e.g., DCC/DMAP coupling), but the CF₃ group may require anhydrous conditions to avoid hydrolysis .

Experimental Design:

- Use DFT calculations to map electron density distribution.

- Compare reaction rates with non-CF₃ analogs to isolate electronic vs. steric effects.

Advanced: What strategies are recommended for enantioselective synthesis of this compound, given its potential chiral centers?

Answer:

- Chiral Catalysts: Employ asymmetric hydrogenation with Ru- or Rh-based catalysts (e.g., BINAP ligands) to control stereochemistry at the tetrahydropyridine ring .

- Kinetic Resolution: Use lipases or chiral auxiliaries during ester hydrolysis to isolate enantiomers .

- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Case Study:

A related dihydropyridone achieved >90% ee using a titanium-based chiral catalyst in cyclization .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Answer:

- Core Modifications: Synthesize analogs with variations in:

- Position 4: Replace 4-(trifluoromethyl)phenyl with other aryl groups (e.g., 4-Cl, 4-OMe) to assess hydrophobic interactions.

- Position 3: Convert carboxylic acid to amides or esters to modulate bioavailability .

- Biological Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays.

- Cellular Uptake: Measure permeability via Caco-2 monolayers.

Data Analysis:

- Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

Answer:

Contradiction Example: Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 1.2 mg/mL in PBS).

Resolution Steps:

Standardize Conditions: Control pH (e.g., 7.4 for physiological relevance), temperature, and ionic strength.

Analytical Method Validation: Use UV-Vis (λmax ~270 nm) with calibration curves to avoid spectrophotometric interference .

Degradation Studies: Perform accelerated stability testing (40°C/75% RH) to identify hydrolysis or oxidation pathways .

Advanced: What computational tools are effective for predicting the binding modes of this compound to biological targets?

Answer:

- Docking Software: AutoDock Vina or Schrödinger Glide to model interactions with protein pockets (e.g., COX-2 or EGFR).

- MD Simulations: GROMACS for assessing binding stability over 100-ns trajectories.

- Key Interactions:

- The carboxylic acid forms hydrogen bonds with catalytic lysine residues.

- The CF₃ group engages in hydrophobic packing with nonpolar side chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.